N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Description
N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of indazole, triazole, and piperidine moieties
Properties
IUPAC Name |
N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-23-17-7-3-2-6-15(17)16(22-23)8-9-20-18(26)24-10-4-5-14(11-24)25-13-19-12-21-25/h2-3,6-7,12-14H,4-5,8-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPRZFGLKYTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCNC(=O)N3CCCC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Attachment of the Methyl Group: Methylation of the indazole can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Coupling Reactions: The final compound is obtained by coupling the indazole, triazole, and piperidine moieties using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring, often using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The indazole moiety is known to interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
- N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide
Uniqueness
N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is unique due to the specific combination of indazole, triazole, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
